molecular formula C17H17N3O5 B5857327 ETHYL 4-{[(2-METHYL-3-NITROANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 4-{[(2-METHYL-3-NITROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5857327
M. Wt: 343.33 g/mol
InChI Key: KGXHULXHLGLZQB-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-methyl-3-nitroanilino)carbonyl]amino}benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a nitroaniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[(2-methyl-3-nitroanilino)carbonyl]amino}benzoate typically involves the following steps:

    Nitration of 2-methylaniline: 2-methylaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-3-nitroaniline.

    Formation of the amide bond: 2-methyl-3-nitroaniline is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in ethyl 4-{[(2-methyl-3-nitroanilino)carbonyl]amino}benzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: Ethyl 4-{[(2-methyl-3-aminoanilino)carbonyl]amino}benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-{[(2-methyl-3-nitroanilino)carbonyl]amino}benzoic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Explored for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of novel materials with specific properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methyl-3-nitroanilino)carbonyl]amino}benzoate is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Ethyl 4-{[(2-methyl-3-aminoanilino)carbonyl]amino}benzoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-{[(2-chloro-3-nitroanilino)carbonyl]amino}benzoate: Similar structure but with a chloro substituent.

Uniqueness: Ethyl 4-{[(2-methyl-3-nitroanilino)carbonyl]amino}benzoate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[(2-methyl-3-nitrophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-3-25-16(21)12-7-9-13(10-8-12)18-17(22)19-14-5-4-6-15(11(14)2)20(23)24/h4-10H,3H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXHULXHLGLZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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